

An In-depth Technical Guide to 4-Fluoro-2-methylbenzoyl Chloride

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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzoyl chloride

Cat. No.: B1308196

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Fluoro-2-methylbenzoyl chloride** (CAS No. 21900-43-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for proteomics research. This document outlines its chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and a logical workflow for its utilization in synthetic chemistry.

Core Chemical Properties

4-Fluoro-2-methylbenzoyl chloride is a halogenated aromatic acyl chloride. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of the fluorine atom and the methyl group on the benzene ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the properties of its derivatives.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ ClFO	[1][2][3][4]
Molecular Weight	172.58 g/mol	[1][2][3][4]
CAS Number	21900-43-6	[1][4]
Appearance	Clear liquid	[2]
Synonyms	4-Fluoro-o-toluoyl chloride, 2-(Chlorocarbonyl)-5-fluorotoluene	[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4-Fluoro-2-methylbenzoyl chloride** and a representative subsequent amidation reaction. These protocols are based on established chemical principles for the synthesis of acyl chlorides and their derivatives.

Synthesis of 4-Fluoro-2-methylbenzoyl Chloride from 4-Fluoro-2-methylbenzoic Acid

This protocol details the conversion of 4-fluoro-2-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride, a common and effective method.

Materials:

- 4-Fluoro-2-methylbenzoic acid
- Thionyl chloride (SOCl₂)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene (or another suitable inert solvent)
- Round-bottom flask

- Reflux condenser
- Stirring apparatus (magnetic stirrer and stir bar)
- Heating mantle
- Gas trap (for HCl and SO₂ byproducts)
- Vacuum distillation apparatus

Procedure:

- In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas trap.
- Add 4-fluoro-2-methylbenzoic acid (1.0 eq) to the flask.
- Add anhydrous toluene to the flask to create a slurry.
- Carefully add an excess of thionyl chloride (approximately 2-3 eq) to the flask.
- Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.
- Heat the mixture to reflux (approximately 80-90°C) with constant stirring.
- Maintain the reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by taking small aliquots and carefully quenching them with methanol to form the methyl ester, which can then be analyzed by GC-MS or TLC.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and the solvent by distillation under reduced pressure.
- The resulting crude **4-Fluoro-2-methylbenzoyl chloride**, typically a pale yellow oil, can be purified by vacuum distillation if necessary.

Amidation of 4-Fluoro-2-methylbenzoyl Chloride with a Primary Amine

This protocol describes a general procedure for the reaction of **4-Fluoro-2-methylbenzoyl chloride** with a primary amine to form the corresponding amide.

Materials:

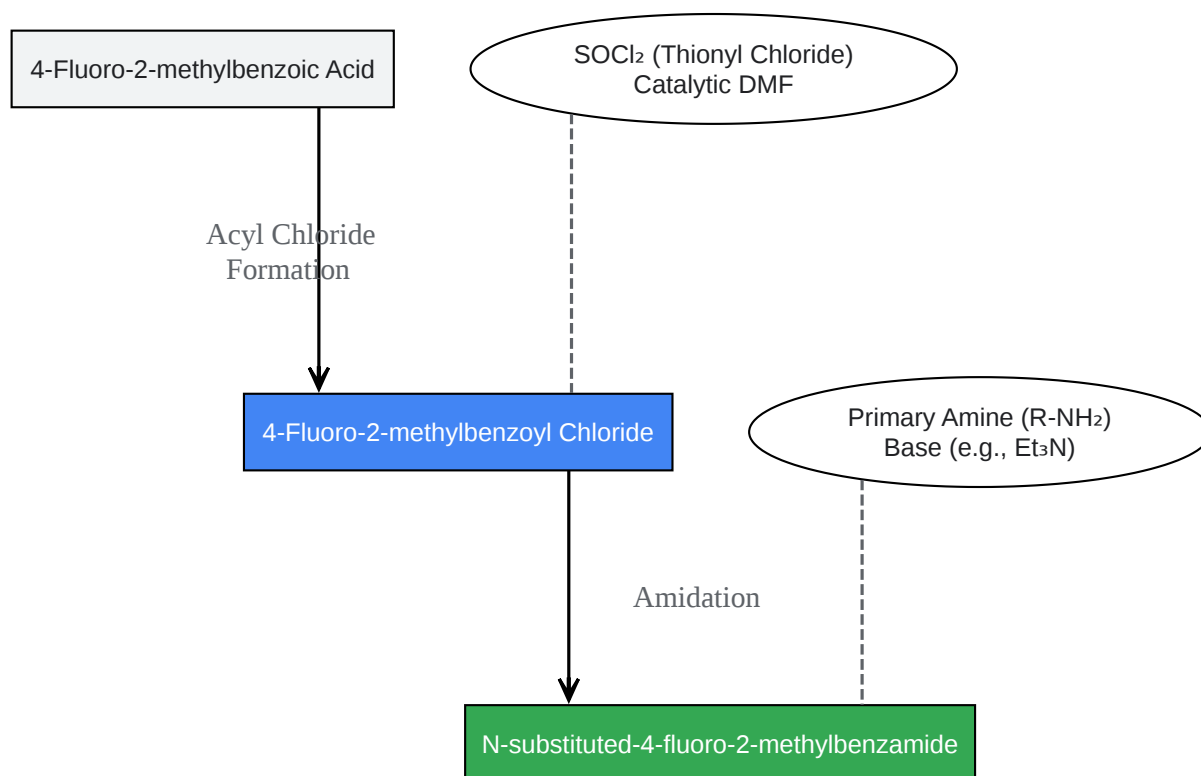
- **4-Fluoro-2-methylbenzoyl chloride**
- Primary amine (e.g., aniline or benzylamine)
- Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
- Triethylamine (or another non-nucleophilic base)
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Ice bath
- Separatory funnel
- 1 M HCl solution
- Saturated NaHCO₃ solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator

Procedure:

- Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0°C in an ice bath with stirring.
- Slowly add a solution of **4-Fluoro-2-methylbenzoyl chloride** (1.05 eq) in anhydrous DCM to the flask via a dropping funnel over 15-20 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography to yield the pure amide.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow from the starting carboxylic acid to the final amide product, representing a common experimental pathway in medicinal chemistry and drug development.



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Caption: Synthetic workflow for the preparation and reaction of **4-Fluoro-2-methylbenzoyl chloride**.

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